molecular formula C12H10FNO B8570789 2-(3-Fluorophenyl)-4-methoxypyridine

2-(3-Fluorophenyl)-4-methoxypyridine

Cat. No.: B8570789
M. Wt: 203.21 g/mol
InChI Key: MVLZOKAHWCIHJA-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-4-methoxypyridine is a heterocyclic aromatic compound featuring a pyridine ring substituted with a methoxy group at the 4-position and a 3-fluorophenyl group at the 2-position. Fluorine and methoxy substituents are known to modulate electronic, steric, and solubility properties, making this compound of interest in medicinal chemistry and materials science .

Properties

Molecular Formula

C12H10FNO

Molecular Weight

203.21 g/mol

IUPAC Name

2-(3-fluorophenyl)-4-methoxypyridine

InChI

InChI=1S/C12H10FNO/c1-15-11-5-6-14-12(8-11)9-3-2-4-10(13)7-9/h2-8H,1H3

InChI Key

MVLZOKAHWCIHJA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1)C2=CC(=CC=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven differences:

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications Reference
2-(3-Fluorophenyl)-4-methoxypyridine 3-Fluorophenyl (2), OCH3 (4) C12H10FNO Not fully characterized; R&D focus
5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine 3-Fluoro-4-methoxyphenyl (5), OH (2) C12H10FNO2 Potential pharmacological intermediate
4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine 4-Carboxy-3-fluorophenyl (4), OH (2) C12H8FNO3 Bioactive scaffold for drug design
4-(3-Methoxy-5-methylphenoxy)-2-(4-methoxyphenyl)-6-methylpyridine Multiple OCH3, CH3 groups C21H21NO3 Structural complexity for material science
2-(3-Chlorophenyl)-4-methylsulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine Cl, CF3, SCH3 substituents C19H12ClF3NS Anticandidal and antimicrobial activity

Key Observations :

  • Electronic Effects: The electron-withdrawing fluorine (3-Fluorophenyl) in the target compound contrasts with electron-donating methoxy groups in analogs like 4-(3-methoxy-5-methylphenoxy)-2-(4-methoxyphenyl)-6-methylpyridine, altering reactivity and binding affinity .
  • Solubility : Hydroxyl or carboxy groups (e.g., in compounds from ) enhance water solubility compared to the hydrophobic 3-fluorophenyl group in the target compound.
  • Biological Activity : Chlorine and trifluoromethyl groups in 2-(3-chlorophenyl)-4-methylsulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine are associated with antimicrobial properties, suggesting fluorine substituents in the target compound may similarly influence bioactivity .

Yield and Purity :

  • Pyridine derivatives with chlorine or nitro substituents (e.g., from ) show yields of 67–81% and melting points of 268–287°C, suggesting similar synthetic challenges for the target compound.

Physicochemical Properties

Property 2-(3-Fluorophenyl)-4-methoxypyridine (Predicted) 5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine 4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine
Molecular Weight ~217.22 g/mol 235.21 g/mol 249.20 g/mol
Melting Point Not reported Not reported Not reported
Solubility Low (hydrophobic substituents) Moderate (OH group) High (COOH group)
Spectral Data (1H NMR) δ ~8.5–6.5 ppm (aromatic protons) δ 8.2–6.8 ppm δ 8.5–6.3 ppm

Notes:

  • The absence of hydroxyl or carboxy groups in the target compound reduces polarity, impacting chromatographic behavior and bioavailability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-(3-Fluorophenyl)-4-methoxypyridine, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound can be synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) using 4-methoxypyridine derivatives and 3-fluorophenylboronic acids. Key steps include:

  • Catalyst selection: Pd(PPh₃)₄ or PdCl₂(dppf) in a polar aprotic solvent (e.g., THF or DMF) .
  • Base optimization: K₂CO₃ or Cs₂CO₃ for deprotonation and facilitating transmetallation .
  • Temperature control: Reactions typically proceed at 80–100°C under inert gas (N₂/Ar).
    • Yield Optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Monitor reaction progress using TLC or HPLC to minimize side products .

Q. How can the purity and structural integrity of 2-(3-Fluorophenyl)-4-methoxypyridine be verified post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorophenyl proton splitting, methoxy group at δ ~3.8 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) to validate molecular ion peaks (expected [M+H]⁺ = 218.08) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What safety precautions are essential when handling 2-(3-Fluorophenyl)-4-methoxypyridine in the laboratory?

  • PPE Requirements : Nitrile gloves, lab coat, and safety goggles. Use respiratory protection (NIOSH-approved N95/P2 masks) if dust or aerosols are generated .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile intermediates .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the electron-withdrawing fluorine substituent influence the reactivity of 2-(3-Fluorophenyl)-4-methoxypyridine in nucleophilic aromatic substitution (NAS) reactions?

  • Mechanistic Insight : The 3-fluorophenyl group enhances electrophilicity at the pyridine C2 position.
  • Experimental Design :

  • React with strong nucleophiles (e.g., amines, thiols) under basic conditions (NaH/DMF).
  • Monitor regioselectivity via LC-MS and compare with computational predictions (DFT calculations for charge distribution) .
    • Data Interpretation : Fluorine’s meta-directing effect may compete with pyridine’s inherent directing behavior, requiring kinetic vs. thermodynamic control studies .

Q. What strategies can resolve contradictions in reported solubility data for 2-(3-Fluorophenyl)-4-methoxypyridine across different solvents?

  • Systematic Approach :

  • Solubility Screening : Use a standardized shake-flask method in solvents (e.g., DMSO, ethanol, chloroform) at 25°C.
  • Data Validation : Cross-reference with Hansen solubility parameters (δD, δP, δH) to identify outliers .
  • Crystallography : Single-crystal X-ray diffraction (if crystals form) to correlate solubility with lattice energy .

Q. How can computational modeling predict the metabolic stability of 2-(3-Fluorophenyl)-4-methoxypyridine in biological systems?

  • In Silico Tools :

  • ADMET Prediction : Use software like Schrödinger’s QikProp to estimate CYP450 enzyme interactions and logP values .
  • Docking Studies : Simulate binding to hepatic enzymes (e.g., CYP3A4) to identify potential metabolic hotspots (e.g., demethylation of the methoxy group) .
    • Experimental Correlation : Validate predictions with in vitro microsomal assays .

Methodological Challenges and Solutions

Q. What are the limitations of common characterization techniques for detecting trace impurities in 2-(3-Fluorophenyl)-4-methoxypyridine?

  • Limitations :

  • NMR Sensitivity : May miss impurities <1%.
  • HPLC Resolution : Co-elution of structurally similar byproducts (e.g., di-fluorinated analogs).
    • Solutions :
  • LC-MS/MS : Enhances specificity by fragmenting ions for impurity identification .
  • 2D NMR : NOESY or HSQC to resolve overlapping signals .

Q. How can researchers address discrepancies in reported melting points for this compound?

  • Standardization :

  • Use a calibrated melting point apparatus with slow heating rates (1°C/min).
  • Compare results with literature values from peer-reviewed journals (e.g., Journal of Organic Chemistry) rather than vendor data .

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